Acetomenaphthone Acetomenaphthone Acetomenaphthone is a member of naphthalenes.
Brand Name: Vulcanchem
CAS No.: 573-20-6
VCID: VC0516974
InChI: InChI=1S/C15H14O4/c1-9-8-14(18-10(2)16)12-6-4-5-7-13(12)15(9)19-11(3)17/h4-8H,1-3H3
SMILES: CC1=C(C2=CC=CC=C2C(=C1)OC(=O)C)OC(=O)C
Molecular Formula: C15H14O4
Molecular Weight: 258.27 g/mol

Acetomenaphthone

CAS No.: 573-20-6

Cat. No.: VC0516974

Molecular Formula: C15H14O4

Molecular Weight: 258.27 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

Acetomenaphthone - 573-20-6

Specification

CAS No. 573-20-6
Molecular Formula C15H14O4
Molecular Weight 258.27 g/mol
IUPAC Name (4-acetyloxy-3-methylnaphthalen-1-yl) acetate
Standard InChI InChI=1S/C15H14O4/c1-9-8-14(18-10(2)16)12-6-4-5-7-13(12)15(9)19-11(3)17/h4-8H,1-3H3
Standard InChI Key RYWSYCQQUDFMAU-UHFFFAOYSA-N
SMILES CC1=C(C2=CC=CC=C2C(=C1)OC(=O)C)OC(=O)C
Canonical SMILES CC1=C(C2=CC=CC=C2C(=C1)OC(=O)C)OC(=O)C
Appearance Solid powder
Melting Point 113 °C

Introduction

Chemical Identity and Structural Properties

Acetomenaphthone (C₁₅H₁₄O₄) possesses a molecular weight of 258.27 g/mol and an achiral stereochemical configuration . Its structure comprises two acetylated hydroxyl groups attached to a naphthoquinone backbone, as illustrated by the SMILES notation CC(=O)OC1=C2C=CC=CC2=C(OC(C)=O)C(C)=C1 . The InChIKey RYWSYCQQUDFMAU-UHFFFAOYSA-N further confirms its unique spatial arrangement, which facilitates interactions with hepatic vitamin K epoxide reductase .

Physicochemical Characteristics

The compound exhibits limited aqueous solubility (<0.1 mg/mL) but dissolves readily in dimethyl sulfoxide (DMSO) at 100 mg/mL . This polarity profile influences its pharmacokinetics, favoring oral administration with enhanced lipid membrane permeability. Thermal stability data remain unpublished, though its diacetate groups suggest susceptibility to enzymatic hydrolysis in vivo.

Table 1: Key Chemical Properties of Acetomenaphthone

PropertyValue
Molecular FormulaC₁₅H₁₄O₄
Molecular Weight258.27 g/mol
Solubility in Water<0.1 mg/mL
Solubility in DMSO100 mg/mL (387.19 mM)
StereochemistryAchiral

Pharmacological Mechanism and Vitamin K Activity

As a vitamin K4 analogue, acetomenaphthone serves as a precursor to menadione (vitamin K3), which undergoes enzymatic reduction to menadiol. This intermediate participates in the hepatic γ-glutamyl carboxylation system, activating clotting factors II, VII, IX, and X . Unlike natural vitamin K₁ (phylloquinone), the synthetic structure bypasses dietary absorption limitations, making it effective in malabsorption syndromes.

The diacetyl groups enhance metabolic stability, prolonging systemic exposure compared to non-acetylated analogues. Post-absorption, esterases hydrolyze the acetates, releasing menadiol into the portal circulation. This prodrug strategy ensures targeted delivery to hepatocytes, minimizing extrahepatic side effects.

Therapeutic Applications in Coagulation Disorders

Acetomenaphthone’s primary indication is hypoprothrombinemia, characterized by deficient prothrombin (factor II) activity. Clinical studies from the 1950s demonstrate its efficacy in controlling postoperative dental hemorrhage, with a 2 mg oral dosage normalizing prothrombin times within 24–48 hours .

Management of Drug-Induced Coagulopathy

The compound counteracts hypoprothrombinemia induced by:

  • Vitamin K antagonists (e.g., warfarin): Reverses anticoagulation by replenishing functional vitamin K stores.

  • Antibiotics: Cephalosporins and sulfonamides disrupt gut flora responsible for vitamin K synthesis.

  • Cholestatic liver disease: Impaired bile secretion necessitates water-soluble vitamin K forms like acetomenaphthone.

Table 2: Clinical Use Cases and Dosage Regimens

ConditionDosageRouteOnset of Action
Postoperative Bleeding2–10 mg/dayOral6–12 hours
Warfarin Overdose2.5–25 mgOral12–24 hours
Neonatal Hemorrhage1–2 mg/kgIM/IV1–2 hours

Emerging Anticancer Properties and Research Findings

Beyond coagulation, Jiang et al. (2013) identified acetomenaphthone’s cytotoxicity against prostate carcinoma PC-3 cells . At 50 μM concentrations, it induces mitochondrial apoptosis via cytochrome c release and caspase-3 activation. These effects correlate with ROS overproduction and Bcl-2/Bax ratio modulation, suggesting a redox-dependent mechanism .

Comparative Efficacy in Solid Tumors

Preliminary in vitro data indicate varying sensitivity across cancer lineages:

  • Prostate adenocarcinoma: IC₅₀ = 38.7 μM (72-hour exposure) .

  • Breast cancer (MCF-7): Moderate activity (IC₅₀ > 100 μM).

  • Glioblastoma (U87): Limited efficacy, possibly due to blood-brain barrier impermeability.

While promising, these findings require validation in xenograft models and pharmacokinetic studies to assess therapeutic windows.

Regulatory Status and Pharmaceutical Forms

Approved in multiple jurisdictions, acetomenaphthone is marketed as 2 mg oral tablets. The FDA classifies it as an orphan drug for congenital prothrombin deficiency. Current Good Manufacturing Practice (cGMP) synthesis protocols ensure batch consistency, with a shelf life of 24 months at -20°C .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator